Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and a ketone group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the isoquinoline core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.
Reduction: Formation of 4-hydroxy-7-methyl-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and ketone functional group arrangement and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl ester and a hydroxyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-6-3-4-7-8(5-6)11(15)13-9(10(7)14)12(16)17-2/h3-5,14H,1-2H3,(H,13,15) |
InChI Key |
JDDSJVPCCHHIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(NC2=O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.